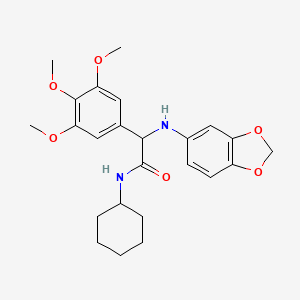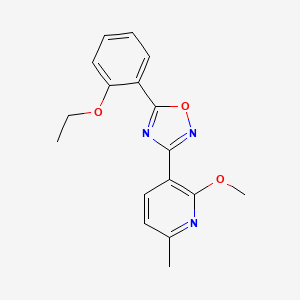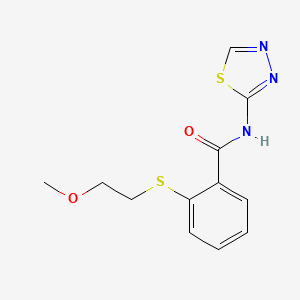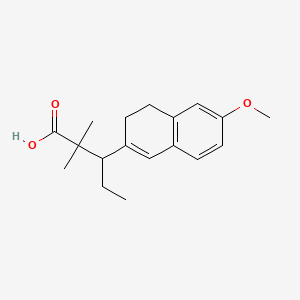
E 696
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E 696 is a complex organic compound with a unique structure that includes a pentanoic acid backbone, a dimethyl group, and a methoxy-substituted naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a naphthalene derivative with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium on carbon or platinum may be used to facilitate hydrogenation reactions, while large-scale oxidation can be achieved using continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
E 696 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
E 696 has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl ester group instead of the naphthyl group.
Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: Contains a similar pentanoic acid backbone with different substituents.
Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octenyl ester: Another ester derivative with a different alkyl chain.
Uniqueness
E 696 is unique due to the presence of the methoxy-substituted naphthyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
55620-96-7 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-(6-methoxy-3,4-dihydronaphthalen-2-yl)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C18H24O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h8-11,16H,5-7H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
ZQVMDNVYGANWSS-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O |
Kanonische SMILES |
CCC(C1=CC2=C(CC1)C=C(C=C2)OC)C(C)(C)C(=O)O |
Synonyme |
2-naphthalenepropionic acid, 3,4-dihydro-alpha,alpha-dimethyl-beta-ethyl-6-methoxy- 3-(3,4-dihydro-6-methoxy-2-naphthyl)--2,2-dimethylpentanoic acid 3-(3,4-dihydro-6-methoxy-2-naphthyl)-2,2-dimethyl pentanoic acid E 696 E-696 E696 pentanoic acid, 2,2-dimethyl-3-(6-methoxy-3,4-dihydro-2-naphthyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



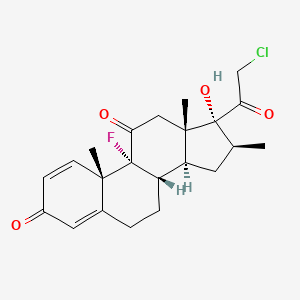
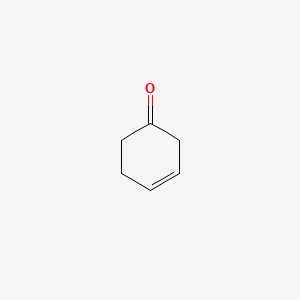
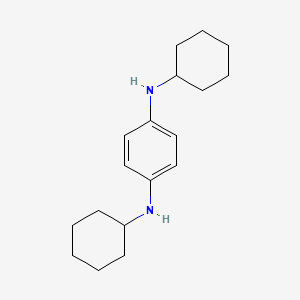
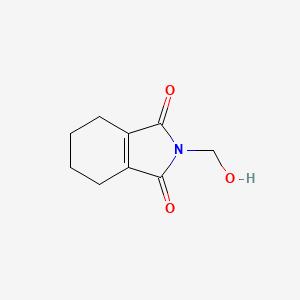
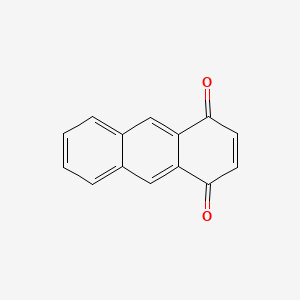
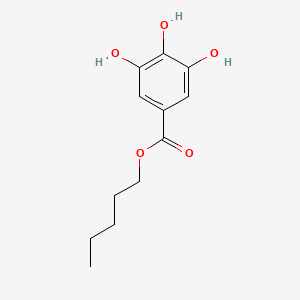
![Dispiro[furan-3(2H),2'(5'H)-furan-5',1''(2''H)-naphthalen]-3''(4''H)-one, 3',4',4''a,5'',6'',7'',8'',8''a-octahydro-2'',5'',5'',8''a-tetramethyl-](/img/structure/B1204796.png)

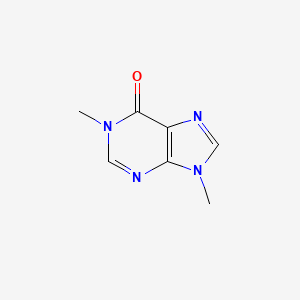
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
